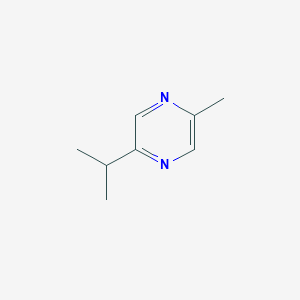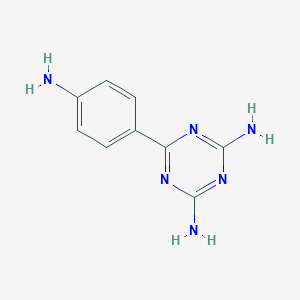
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine, also known as ADP or 4-amino-6-phenyl-2,4-dihydro-3H-1,3,5-triazine, is a small molecule inhibitor that has been widely used in scientific research. ADP is a potent inhibitor of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying the mechanisms of DNA damage response and cancer therapy.
Wirkmechanismus
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of PARP, DNA-PK, and ATR by binding to their active sites and preventing the enzymes from functioning properly. PARP is involved in the repair of single-strand breaks (SSBs) in DNA, while DNA-PK and ATR are involved in the repair of double-strand breaks (DSBs) and replication stress, respectively. Inhibition of these enzymes leads to the accumulation of DNA damage, which can trigger cell death or senescence.
Biochemische Und Physiologische Effekte
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. However, it can also induce DNA damage in normal cells, leading to potential side effects. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth of bacteria and viruses, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several advantages as a research tool, including its potency, selectivity, and availability. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several limitations, including its potential toxicity, lack of specificity for certain enzymes, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine. One potential area of study is the development of more potent and selective inhibitors of PARP, DNA-PK, and ATR. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents may be used in combination with other therapies to enhance their efficacy and reduce side effects.
Synthesemethoden
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine can be synthesized through several methods, including the reaction of 4-aminobenzonitrile with cyanogen chloride, followed by reduction with sodium borohydride, or the reaction of 4-aminobenzonitrile with hydrazine hydrate and triethylorthoformate. However, the most commonly used method involves the reaction of 4-aminobenzonitrile with cyanogen bromide, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research as an inhibitor of several enzymes involved in DNA synthesis and repair, including poly(6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine-ribose) polymerase (PARP), DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia and Rad3-related protein (ATR). These enzymes play crucial roles in maintaining genomic stability and repairing DNA damage, making them attractive targets for cancer therapy.
Eigenschaften
CAS-Nummer |
15074-26-7 |
|---|---|
Produktname |
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine |
Molekularformel |
C9H10N6 |
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H10N6/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,10H2,(H4,11,12,13,14,15) |
InChI-Schlüssel |
RNHRKMKJMHJDDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
Andere CAS-Nummern |
15074-26-7 |
Synonyme |
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



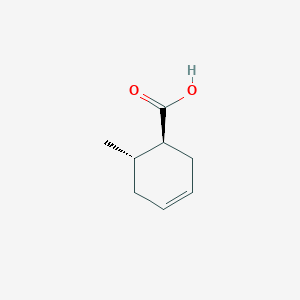
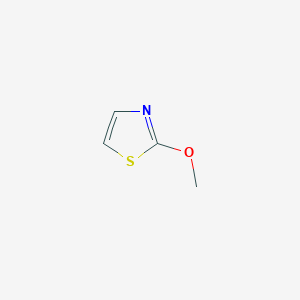
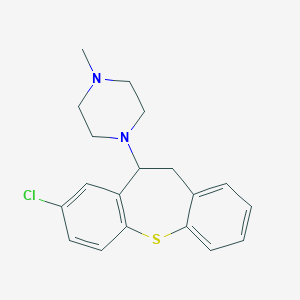
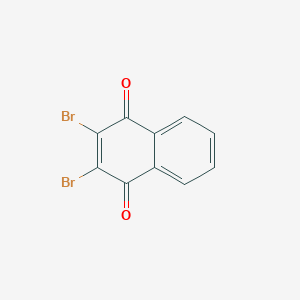
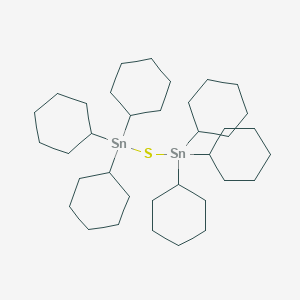
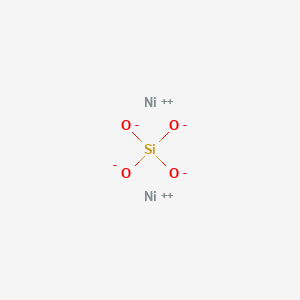
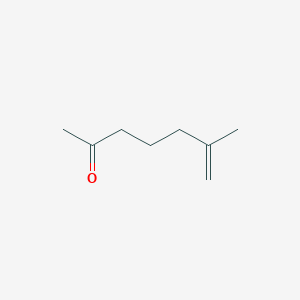

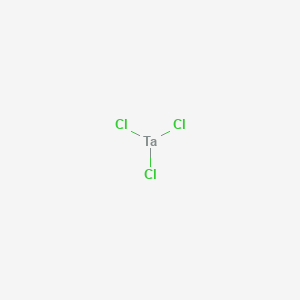
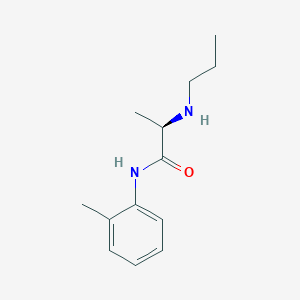
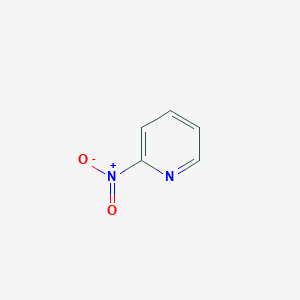
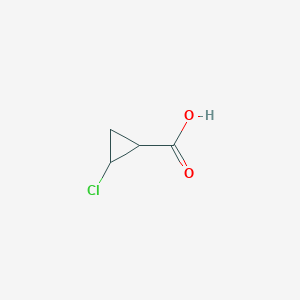
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
